Product packaging for Cyclopentadieneethanol(Cat. No.:CAS No. 51134-16-8)

Cyclopentadieneethanol

Cat. No.: B14046607
CAS No.: 51134-16-8
M. Wt: 110.15 g/mol
InChI Key: MRILXPBRLYBPDT-UHFFFAOYSA-N
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Description

Contextualization of Cyclopentadiene (B3395910) Derivatives in Organic Chemistry

Cyclopentadiene (C₅H₆) is a cyclic diene that has long been a cornerstone in organic synthesis. researchgate.net Its unique electronic and structural properties make it highly reactive and versatile. A key feature of cyclopentadiene is its ability to readily form the cyclopentadienyl (B1206354) anion (Cp⁻), a stable aromatic species, upon deprotonation. brainly.com This anion is a fundamental ligand in organometallic chemistry, leading to the vast field of metallocene chemistry. researchgate.net

Furthermore, cyclopentadiene is highly reactive in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as the diene component. This reactivity allows for the construction of complex polycyclic systems. The functionalization of the cyclopentadiene ring, either on the sp³-hybridized carbon or on the diene system itself, gives rise to a vast array of derivatives with tailored electronic and steric properties. researchgate.net These derivatives are pivotal in the synthesis of pharmaceuticals, polymers, and advanced materials. Hydroxyalkyl derivatives, such as Cyclopentadieneethanol, are a subclass of these functionalized cyclopentadienes.

Historical Development and Initial Syntheses of Related Compounds

The history of cyclopentadiene chemistry began with the observation of its dimerization in the late 19th century. A practical method for its preparation in the laboratory involves the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene (B1670491), which is readily available from the C5 fraction of petroleum pyrolysis. chembk.com

The synthesis of functionalized cyclopentadienes has been an active area of research. One of the common methods for introducing substituents onto the cyclopentadiene ring is through the alkylation of the cyclopentadienyl anion. This anion, typically formed by treating cyclopentadiene with a base like sodium ethoxide or an alkali metal, can then act as a nucleophile. brainly.comstackexchange.com

While the specific initial synthesis of this compound is not well-documented in readily available literature, the synthesis of related hydroxyalkyl and other substituted cyclopentadienes has been described. For instance, base-catalyzed alkylation of cyclopentadiene rings with alcohols has been reported as a synthetic strategy. acs.org Another general approach involves the reaction of a cyclopentadienyl anion with a molecule containing both a leaving group and the desired functional group, such as an epoxide or a halo-alcohol derivative. A patent describes the synthesis of a (dimethylaminoethyl)tri(2-propyl)cyclopentadiene by reacting the corresponding cyclopentadienyl anion with a tosylate of N,N-di-n-butylaminoethanol, which suggests a potential pathway for synthesizing this compound by using a suitable ethanol-derived electrophile. google.com

Significance of this compound as a Chemical Entity and Research Subject

This compound, also known by its systematic name 2-(2,4-cyclopentadien-1-yl)ethan-1-ol and assigned the CAS number 51134-16-8, is a recognized chemical compound. jst.go.jpbuysellchem.com Its significance lies in its identity as a functionalized cyclopentadiene bearing a primary alcohol group. This hydroxyl group introduces polarity and a site for further chemical transformations, such as esterification or oxidation.

The broader class of hydroxyalkyl-cyclopentadienes has been investigated for potential applications. Research has shown that polyhydroxyalkyl-cyclopentadienes, obtained through the C-alkylation of cyclopentadiene with aliphatic alcohols, and their hydrogenated cyclopentane (B165970) counterparts are considered for use as components in synthetic lubricants. google.com This suggests a potential area of interest for this compound and related structures. The presence of the hydroxyl group could also make it a valuable intermediate in the synthesis of more complex molecules, or a ligand for creating functionalized organometallic complexes. However, based on available literature, this compound itself does not appear to have been a subject of extensive, dedicated research.

Overview of Research Trajectories Pertaining to this compound

The research trajectories related to this compound are best understood by examining the broader trends in cyclopentadiene derivative chemistry. Current research in this area is focused on several key themes:

Advanced Synthesis: Developing novel, efficient, and stereoselective methods for the synthesis of multi-substituted cyclopentadienes is a major goal. This includes catalytic methods and the use of renewable feedstocks. researchgate.netacs.org For example, methods are being developed to produce cyclopentadiene from bio-based sources through intermediates like cyclopent-2-en-1-ol. google.com

Ligand Development: Substituted cyclopentadienyl ligands are continuously being designed and synthesized to fine-tune the properties of metallocene and other organometallic catalysts for applications in polymerization and enantioselective synthesis. researchgate.net The functional group on a cyclopentadienyl ligand, such as the ethanol (B145695) group in this compound, can influence the catalyst's solubility, stability, and catalytic activity.

Materials Science: Cyclopentadiene derivatives are used as monomers or comonomers in the production of specialty polymers and resins. The functional group can be used to impart specific properties to the resulting polymer or to allow for post-polymerization modification.

Within this context, this compound can be viewed as a potential building block. Its bifunctional nature—a reactive diene system and a hydroxyl group—makes it a candidate for creating novel polymers, functionalized ligands for catalysis, or intermediates for fine chemical synthesis.

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B14046607 Cyclopentadieneethanol CAS No. 51134-16-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51134-16-8

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

2-cyclopenta-1,3-dien-1-ylethanol

InChI

InChI=1S/C7H10O/c8-6-5-7-3-1-2-4-7/h1-3,8H,4-6H2

InChI Key

MRILXPBRLYBPDT-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C1CCO

Origin of Product

United States

Synthetic Methodologies for Cyclopentadieneethanol

Direct Synthetic Routes to Cyclopentadieneethanol

The direct synthesis of this compound from cyclopentadiene (B3395910) and ethanol (B145695) is not a widely documented, high-yield process. The inherent reactivity of cyclopentadiene, particularly its propensity to dimerize at room temperature, complicates direct functionalization. azjm.org However, research into the alkylation of cyclopentadiene with alcohols provides a basis for understanding potential direct synthetic pathways.

Reactions Involving Cyclopentadiene and Ethanol as Precursors

Direct reactions between cyclopentadiene and alcohols have been explored, primarily focusing on alkylation. One study reports the synthesis of di-n-hydroxyethylcyclopentadiene from the alkylation of cyclopentadiene with a diatomic alcohol in the presence of a modified alkaline catalyst. researchgate.net This suggests that direct C-alkylation of the cyclopentadiene ring with an ethanol-derived species is feasible, although it may lead to di-substituted products. The reaction is typically carried out by reacting cyclopentadiene with the alcohol in the presence of a basic catalyst. researchgate.net

Catalytic Approaches in Direct Synthesis

Catalysis is crucial for facilitating the direct reaction between cyclopentadiene and ethanol, which are not inherently reactive towards each other under neutral conditions.

While acid catalysis is a common strategy for alcohol addition to alkenes, its application to cyclopentadiene for the synthesis of this compound is not well-documented. The acidic conditions can promote the polymerization of cyclopentadiene, leading to a complex mixture of products.

Base-catalyzed pathways are more promising for the alkylation of cyclopentadiene with alcohols. acs.org The acidity of the methylene (B1212753) protons of cyclopentadiene (pKa ≈ 16) allows for deprotonation by a strong base to form the cyclopentadienyl (B1206354) anion. This anion is a potent nucleophile that can then react with an electrophilic form of ethanol. One study utilized a catalyst system composed of potassium hydroxide (B78521) and nanosized magnesium oxide to achieve the alkylation of cyclopentadiene with various alcohols, including the formation of di-hydroxyethylcyclopentadiene. researchgate.net

Catalyst SystemReactantsProductYield (%)Reference
KOH / nano-MgOCyclopentadiene, Diatomic AlcoholDi-hydroxyethylcyclopentadiene58.7 researchgate.net

Multi-Step Synthesis of this compound

Due to the challenges associated with direct synthesis, multi-step routes are often employed to prepare this compound and its isomers. These methods typically involve the elaboration of simpler cyclopentadienyl precursors.

Elaboration from Simpler Cyclopentadienyl Precursors

A common strategy involves the generation of the cyclopentadienyl anion followed by its reaction with an electrophile containing a hydroxyethyl (B10761427) group or its synthetic equivalent.

An improved synthesis of hydroxyethylcyclopentadiene involves quenching an excess of sodium cyclopentadienide (B1229720) with 2-chloroethanol. caltech.edu This method leverages the nucleophilicity of the cyclopentadienyl anion to displace the chloride from 2-chloroethanol, forming the desired C-C bond.

Another well-established method is the reaction of the cyclopentadienyl anion with ethylene (B1197577) oxide. dtic.mil The cyclopentadienyl anion, typically prepared by treating cyclopentadiene with a strong base like sodium hydride or an alkali metal, acts as a nucleophile and attacks the electrophilic carbon of the ethylene oxide ring. The subsequent workup protonates the resulting alkoxide to yield hydroxyethylcyclopentadiene. dtic.mil This reaction has been reported to produce β-hydroxyethylcyclopentadiene in 51% yield. dtic.mil

The following table summarizes a selection of multi-step synthetic approaches to hydroxyethylcyclopentadiene:

PrecursorReagentsProductYield (%)Reference
Cyclopentadiene1. Sodium 2. Ethylene Oxideβ-hydroxyethylcyclopentadiene51 dtic.mil
Sodium Cyclopentadienide2-ChloroethanolHydroxyethylcyclopentadiene- caltech.edu

These multi-step syntheses offer greater control over the reaction and generally provide higher yields of the desired monosubstituted product compared to direct alkylation methods.

Sequential Functional Group Transformations

The synthesis of this compound is not a single-step process but rather involves a carefully orchestrated series of reactions known as sequential functional group transformations. rsc.orgelsevier.comwiley.com This approach allows for the methodical construction of the target molecule by altering functional groups one after another. youtube.com A plausible and common pathway begins with the Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings. In this initial step, cyclopentadiene acts as the diene and reacts with a dienophile containing a masked or protected precursor to the ethanol group.

A representative sequence might involve the following transformations:

Diels-Alder Cycloaddition: Cyclopentadiene is reacted with an appropriate dienophile, such as acrolein or vinyl acetate, to form a norbornene-type bicyclic adduct. This initial reaction establishes the core carbon skeleton. The reaction of cyclopentadiene with ethanol has been noted in the synthesis of related templates. uq.edu.au

Functional Group Manipulation: The functional group from the dienophile is then converted to the desired hydroxyethyl group.

If acrolein is used, the resulting aldehyde functional group in the adduct undergoes reduction. A selective reducing agent, such as sodium borohydride, is used to convert the aldehyde to a primary alcohol, yielding the target this compound.

If a different starting material is used, such as an acetic acid ester, a reduction step using a stronger agent like lithium aluminum hydride (LiAlH4) would be necessary to convert the ester to the alcohol. uq.edu.au

Protection and Deprotection: In more complex syntheses, it may be necessary to use protecting groups to prevent unwanted side reactions. acs.org For example, the hydroxyl group could be temporarily protected while another part of the molecule is modified, followed by a final deprotection step to reveal the ethanol functionality.

This stepwise approach is essential for achieving the desired structure with high purity, as direct methods are often not feasible or lack the required selectivity. uq.edu.au

Stereochemical Control in Complex Synthetic Pathways

Controlling the three-dimensional arrangement of atoms, or stereochemistry, is a critical challenge in the synthesis of complex molecules like this compound. numberanalytics.comunipv.it The stereochemical outcome can significantly affect a molecule's properties and is a primary focus in modern synthetic chemistry. numberanalytics.com

The Diels-Alder reaction, which forms the bicyclic core, is a key point for stereochemical control. The reaction can result in two primary stereoisomers: the endo and exo products.

Endo vs. Exo Selectivity: In the reaction of cyclopentadiene with many dienophiles, the endo product is often favored under kinetic control due to secondary orbital interactions. However, the exo product is typically more thermodynamically stable. By carefully selecting reaction conditions such as temperature and solvent, chemists can influence the ratio of these isomers. organic-chemistry.org For instance, lower temperatures generally favor the formation of the kinetically preferred endo isomer.

Further stereochemical considerations arise during subsequent transformations:

Reduction of a Carbonyl: If the synthesis proceeds through an intermediate containing a ketone, its reduction to form the hydroxyl group of the ethanol moiety creates a new stereocenter. The choice of reducing agent can determine the stereochemical outcome. Unhindered reagents may attack from the least sterically hindered face, while bulkier reagents can lead to the opposite stereoisomer.

Asymmetric Synthesis: For producing a single enantiomer of this compound, methods of asymmetric synthesis are employed. numberanalytics.com This can involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents that guide the reaction to form one stereoisomer preferentially over the other. numberanalytics.comorganic-chemistry.org

Mastering stereochemical control is essential for producing a specific, desired isomer of this compound, which is often a requirement for its intended application. unipv.it

Sustainable and Green Chemistry Principles in this compound Synthesis

The modern chemical industry is increasingly adopting the principles of green chemistry to minimize environmental impact. epitomejournals.comjotse.org This philosophy encourages the design of products and processes that reduce or eliminate the use and generation of hazardous substances. jotse.orgnih.gov For the synthesis of this compound, these principles can be applied at various stages.

Key principles of green chemistry relevant to this synthesis include:

Waste Prevention: Designing synthetic routes to minimize the formation of byproducts. acs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer, more environmentally benign alternatives. matanginicollege.ac.in

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. jotse.org

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents that are used in excess and generate more waste. acs.org

By integrating these principles, the synthesis of this compound can become more efficient, safer, and more sustainable.

Solvent-Free Reaction Conditions

A significant goal in green chemistry is to reduce or eliminate the use of volatile organic solvents, which can be hazardous and polluting. ijrap.net Solvent-free, or solid-state, reactions offer a promising alternative. cem.comexlibrisgroup.com

Potential applications in this compound synthesis include:

Mechanochemistry: In this technique, mechanical energy from ball milling or grinding is used to initiate reactions between solid reactants. rsc.org This approach eliminates the need for solvents entirely and can sometimes lead to different product selectivities compared to solution-phase reactions. rsc.org The initial Diels-Alder step is a candidate for a solvent-free mechanochemical approach.

Reactions on Mineral Supports: Reactants can be adsorbed onto the surface of a solid support like alumina (B75360) or silica (B1680970). This can facilitate the reaction and, in some cases, microwave irradiation can be used to accelerate the process, often leading to higher yields and shorter reaction times compared to conventional heating. cem.com

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can also be performed under solvent-free conditions. The mechanical energy from sound waves can promote reactions between solid reagents. beilstein-journals.org

These solvent-free methods represent an advanced and environmentally friendly approach to chemical synthesis that could be applied to the production of this compound. ijrap.net

Atom-Economy and Efficiency Assessments

Atom economy is a key metric for evaluating the efficiency of a chemical synthesis. numberanalytics.com It measures how many atoms from the reactants are incorporated into the desired final product and how many are wasted as byproducts. wikipedia.orgwjpps.com The ideal atom economy is 100%, which occurs in reactions like additions where all reactant atoms are found in the product. wikipedia.org

The Diels-Alder reaction itself is a prime example of an atom-economical reaction. To assess a potential synthesis of this compound, consider the following two-step pathway:

Step 1 (Diels-Alder): Cyclopentadiene + Acrolein → 5-Norbornene-2-carboxaldehyde

Step 2 (Reduction): 5-Norbornene-2-carboxaldehyde + Sodium Borohydride (reducing agent) → this compound

Table 1: Theoretical Atom Economy for a Hypothetical Synthesis of this compound

Reactant Formula Molecular Weight ( g/mol ) Role
CyclopentadieneC₅H₆66.10Reactant
AcroleinC₃H₄O56.06Reactant
Desired Product Formula Molecular Weight ( g/mol )
This compoundC₈H₁₂O124.18Product
Calculation
Total Mass of Reactants 122.16
Atom Economy (%) 100% (for cycloaddition)

A high atom economy signifies an efficient process that minimizes waste, aligning with the core tenets of green chemistry. numberanalytics.com

Process Development and Scalability Aspects of this compound Production

Translating a laboratory synthesis into a large-scale industrial process involves significant challenges. mt.com Process development focuses on creating a manufacturing process that is safe, reproducible, robust, and economical. mt.comyoutube.com

Key considerations for scaling up the production of this compound include:

Route Selection: The synthetic route chosen for large-scale production may differ from the one used in initial laboratory discovery. mt.com Factors like the cost of raw materials, safety of reagents, and ease of operation become paramount.

Thermodynamic and Kinetic Analysis: The Diels-Alder reaction is often highly exothermic. On a large scale, this heat release must be carefully managed to prevent runaway reactions. Heat flow calorimetry is used to measure reaction heat and predict the temperature rise under various conditions, informing the design of cooling systems and safe dosing strategies. mt.com

Impurity Profiling: Identifying and controlling the formation of impurities is crucial for ensuring the final product meets quality specifications. americanpharmaceuticalreview.com This requires developing robust analytical methods to monitor the reaction and the final product.

Continuous Manufacturing: For high-volume production, a shift from traditional batch processing to continuous manufacturing may be considered. Continuous flow reactors can offer better control over reaction parameters like temperature and mixing, improve safety, and lead to more consistent product quality. americanpharmaceuticalreview.com

Successful process development ensures that this compound can be manufactured not just in principle, but in a practical, safe, and economically viable manner. mt.com

Chemical Reactivity and Mechanistic Investigations of Cyclopentadieneethanol

The chemical behavior of Cyclopentadieneethanol is largely dictated by the cyclopentadiene (B3395910) ring, a highly reactive and versatile moiety in organic synthesis. The presence of the hydroxyethyl (B10761427) substituent introduces subtle electronic and steric effects that modulate the inherent reactivity of the cyclopentadiene core.

Reactivity of the Cyclopentadiene Moiety in this compound

The cyclopentadiene portion of the molecule is a conjugated diene that readily participates in a variety of pericyclic reactions. Its reactivity is enhanced because its cyclic nature locks the diene into the s-cis conformation, which is a prerequisite for the Diels-Alder reaction. masterorganicchemistry.comyoutube.com This pre-organization minimizes the entropic penalty for achieving the transition state, making it one of the most reactive dienes in normal electron-demand Diels-Alder reactions. nih.gov

The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark of cyclopentadiene chemistry. wikipedia.orgnih.gov This reaction involves the concerted interaction of the 4 π-electrons of the diene with the 2 π-electrons of a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com

This compound, acting as the diene, readily reacts with a wide array of dienophiles. The reaction is most efficient when the dienophile is electron-deficient, containing electron-withdrawing groups (EWGs) such as carbonyls, nitriles, or nitro groups. youtube.comsigmaaldrich.com The ethanol (B145695) substituent on the cyclopentadiene ring is generally considered a weak electron-donating group through inductive and hyperconjugative effects. This characteristic slightly increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, enhancing its reactivity towards electron-poor dienophiles in these normal electron-demand scenarios. escholarship.org

Cyclic dienophiles, such as maleic anhydride and N-phenylmaleimide, are particularly reactive with cyclopentadiene due to their conformational rigidity and strong electron-withdrawing nature, leading to significantly faster cycloadditions compared to acyclic counterparts. nih.gov

Table 1: Representative Dienophiles for Reaction with this compound

Dienophile ClassExampleActivating Group(s)Expected Reactivity
α,β-Unsaturated CarbonylsMethyl acrylate-CO₂CH₃High
Methyl vinyl ketone-COCH₃High
Cyclic AnhydridesMaleic anhydride-C(O)O(O)C-Very High
Cyclic ImidesN-Phenylmaleimide-C(O)N(Ph)C(O)-Very High
NitrilesAcrylonitrile-CNModerate to High
AlkynesDimethyl acetylenedicarboxylate-CO₂CH₃, -CO₂CH₃High

Diels-Alder reactions are renowned for their high degree of stereocontrol.

Stereoselectivity (Endo/Exo Preference): The reaction between cyclopentadiene and a substituted dienophile can result in two diastereomeric products: endo and exo. According to the Alder Endo Rule, the endo product is typically favored. nih.gov This preference is attributed to "secondary orbital interactions," where the π-system of the electron-withdrawing group on the dienophile favorably interacts with the developing π-bond at the C2 and C3 atoms of the diene in the transition state. masterorganicchemistry.com This interaction stabilizes the endo transition state relative to the exo transition state, making the formation of the endo product kinetically favorable. masterorganicchemistry.comscielo.br

Regioselectivity: When both the diene and dienophile are unsymmetrical, as in the case of this compound reacting with a monosubstituted dienophile like methyl acrylate, regioselectivity becomes a key consideration. The outcome is governed by electronic effects. The reaction proceeds to favor the alignment of atoms with the largest orbital coefficients in the HOMO of the diene and the LUMO of the dienophile. wikipedia.org In practice, this leads to the formation of the "ortho" or "para" isomers, where the electron-donating group on the diene and the electron-withdrawing group on the dienophile have a 1,2- or 1,4-relationship in the resulting cyclohexene ring. wikipedia.orgyoutube.comyoutube.com For this compound, the weakly donating hydroxyethyl group directs the regiochemical outcome.

The preference for the endo product is a classic example of kinetic control. pku.edu.cn The endo transition state is lower in energy, leading to a faster reaction rate for the formation of the endo adduct. scielo.br However, the endo product is often more sterically congested and therefore thermodynamically less stable than the exo product.

If the Diels-Alder reaction is reversible (a retro-Diels-Alder reaction can occur), allowing the system to reach equilibrium at higher temperatures, the more stable exo product may become the major product. wikipedia.org For most reactions of cyclopentadiene, the forward cycloaddition is highly exothermic, and the reaction is effectively irreversible under standard conditions, meaning the kinetically favored endo product is the one isolated. scielo.br

Table 2: Conceptual Energy Profile for Endo vs. Exo Cycloaddition

ParameterEndo PathwayExo PathwayNote
Transition State Energy (ΔG‡) LowerHigherLeads to faster formation of the endo product (kinetic control). scielo.br
Product Energy (ΔG°) Higher (Less Stable)Lower (More Stable)The exo product is typically the thermodynamic product due to less steric hindrance.
Primary Product (Low Temp.) Endo-Reaction is under kinetic control.
Primary Product (High Temp., Reversible) -ExoReaction can equilibrate to the thermodynamic product.

While many Diels-Alder reactions are performed in non-polar organic solvents or neat, the choice of solvent can influence reaction rates. The effect is typically moderate for the concerted cycloaddition of non-polar reactants. researchgate.net However, increased solvent polarity can sometimes accelerate the reaction if the transition state is more polar than the reactants.

Some solvent systems can have a more pronounced effect. For example, conducting the reaction in water or deep eutectic solvents can lead to significant rate enhancements. nih.govuc.pt This acceleration is attributed to factors such as enforced hydrophobic packing, which brings the reactants together, and the high cohesive energy density of the solvent.

Table 3: Hypothetical Relative Rates of this compound Cycloaddition in Various Solvents

SolventPolarityExpected Relative RatePrimary Rationale
HexaneNon-polar1.0 (Baseline)Minimal solvent-solute interaction.
DichloromethanePolar Aprotic~1.5 - 2.0Moderate stabilization of a slightly polar transition state.
AcetonitrilePolar Aprotic~2.0 - 3.0Increased polarity may enhance rate.
WaterPolar Protic>10Hydrophobic effect and stabilization of the transition state. nih.gov

Sigmatropic Rearrangements

Substituted cyclopentadienes, including this compound, are subject to rapid researchgate.netnih.gov-sigmatropic rearrangements at room temperature. libretexts.orglibretexts.org This type of pericyclic reaction involves the intramolecular shift of a hydrogen atom from the C5 position (the sp³-hybridized carbon) across the π-system to an adjacent sp²-hybridized carbon. libretexts.orglibretexts.org

This process is thermally allowed and suprafacial, meaning the hydrogen atom remains on the same face of the cyclopentadiene ring throughout the shift. libretexts.org The result is that a sample of 2-(Cyclopentadienyl)ethanol will not exist as a single isomer but rather as a dynamic equilibrium mixture of 1-substituted, 2-substituted, and 5-substituted isomers. This isomerization is crucial to consider when using this compound in reactions, as any of the isomers can potentially act as the diene, although they may react at different rates.

Aromatization Pathways and Related Transformations

The cyclopentadiene moiety is not aromatic, but it is the direct precursor to the aromatic cyclopentadienyl (B1206354) anion. This transformation is a key feature of its chemistry.

Deprotonation to the Cyclopentadienyl Anion: The methylene (B1212753) (CH2) group of the cyclopentadiene ring is unusually acidic for a hydrocarbon (pKa ≈ 16). This is because the removal of a proton leads to the formation of the planar, cyclic, and conjugated cyclopentadienyl anion. This anion contains 6 π-electrons, conforming to Hückel's rule for aromaticity (4n+2 π electrons, where n=1).

The presence of the ethanol group is expected to have a minor electronic effect on the acidity of the ring protons. The aromatization of a hypothetical this compound would thus be readily achieved by treatment with a suitable base, such as sodium hydride (NaH) or an organolithium reagent, to form the corresponding aromatic cyclopentadienyl anion alkoxide.

Oxidative Aromatization: Direct aromatization of the cyclopentadiene ring to a benzene ring is not a straightforward process and would involve significant skeletal rearrangement and harsh conditions, which would likely also affect the ethanol group. However, in the context of organometallic chemistry, cyclopentadienyl ligands can be incorporated into larger aromatic systems, though this is beyond the scope of simple aromatization of the parent molecule.

Related Transformations: A significant transformation of the cyclopentadiene ring is its propensity to undergo [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.org Cyclopentadiene is a highly reactive diene. wikipedia.org It readily dimerizes at room temperature to form dicyclopentadiene (B1670491). wikipedia.org Any sample of a this compound would be expected to exist in equilibrium with its dimer. This reactivity often competes with reactions targeting other parts of the molecule.

Reactivity of the Ethanol Functional Group in this compound

The ethanol side chain (-CH2CH2OH) would exhibit the characteristic reactions of a primary alcohol. However, these reactions could be complicated by the presence of the reactive diene system.

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagent used. youtube.commasterorganicchemistry.com

To an Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation. masterorganicchemistry.comlibretexts.org

To a Carboxylic Acid: Stronger oxidizing agents, typically in aqueous media, will oxidize the primary alcohol to a carboxylic acid. masterorganicchemistry.com Common reagents for this include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄, often generated from CrO₃ and H₂SO₄). masterorganicchemistry.com

It is crucial that the conditions for these oxidations are chosen carefully to avoid potential side reactions with the sensitive cyclopentadiene ring, which can be susceptible to polymerization or other transformations under harsh acidic or oxidative conditions.

Oxidizing Agent Expected Product Typical Conditions
Pyridinium Chlorochromate (PCC)2-(Cyclopentadienyl)acetaldehydeAnhydrous CH₂Cl₂
Dess-Martin Periodinane (DMP)2-(Cyclopentadienyl)acetaldehydeCH₂Cl₂
Potassium Permanganate (KMnO₄)2-(Cyclopentadienyl)acetic acidBasic, aqueous, then acid workup
Chromic Acid (H₂CrO₄)2-(Cyclopentadienyl)acetic acidAqueous acetone (Jones conditions)

This table represents expected outcomes based on general alcohol oxidation chemistry.

Esterification: The hydroxyl group can react with a carboxylic acid or its derivatives (like acyl chlorides or acid anhydrides) to form an ester. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst. chemguide.co.ukorganic-chemistry.org The reaction is an equilibrium, and water must often be removed to drive it to completion. organic-chemistry.org

Reaction: R-COOH + HO-CH₂CH₂-Cp ⇌ R-COO-CH₂CH₂-Cp + H₂O (where Cp = cyclopentadienyl)

Alternatively, for a faster and non-reversible reaction, an acyl chloride or anhydride can be used, typically in the presence of a base like pyridine. chemguide.co.uk

Etherification: The formation of an ether from the ethanol group can be achieved via the Williamson ether synthesis. This involves first deprotonating the alcohol with a strong base (like NaH) to form the more nucleophilic alkoxide, which then reacts with an alkyl halide in a nucleophilic substitution reaction (Sₙ2).

Step 1: HO-CH₂CH₂-Cp + NaH → Na⁺⁻O-CH₂CH₂-Cp + H₂ Step 2: Na⁺⁻O-CH₂CH₂-Cp + R-X → R-O-CH₂CH₂-Cp + NaX

Nucleophilic Substitution: For the hydroxyl group to participate in a nucleophilic substitution reaction, it must first be converted into a better leaving group. wikipedia.org Water is a much better leaving group than the hydroxide (B78521) ion. libretexts.org This is typically done by protonating the alcohol under acidic conditions. The resulting protonated alcohol can then be attacked by a nucleophile. For example, reaction with a hydrohalic acid (like HBr) would produce the corresponding bromoethane derivative. This reaction would likely proceed via an Sₙ2 mechanism on this primary alcohol.

Elimination Reactions (Dehydration): The elimination of water from the ethanol group (dehydration) to form a vinylcyclopentadiene is also possible under acid-catalyzed conditions at high temperatures. libretexts.org The reaction involves protonation of the hydroxyl group, followed by the loss of water to form a primary carbocation (which may rearrange) and subsequent deprotonation of an adjacent carbon to form a double bond. libretexts.org However, acid-catalyzed polymerization of the cyclopentadiene ring is a significant competing pathway under these conditions.

Interplay of Functional Groups and Chemo- and Regioselectivity

The presence of two distinct functional groups—a reactive diene and a primary alcohol—in "this compound" raises questions of selectivity.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. study.com

Reactions at the Alcohol: Reagents that are specifically nucleophilic or basic towards the hydroxyl group (e.g., NaH for deprotonation, or a carboxylic acid for esterification under mild catalysis) might react selectively at the ethanol moiety without affecting the diene.

Reactions at the Diene: Electrophilic reagents, particularly those used in Diels-Alder reactions (dienophiles), would target the cyclopentadiene ring. nih.gov For example, a reaction with maleic anhydride would likely proceed at the diene, leaving the alcohol group untouched, provided the conditions are not harshly acidic or basic.

Regioselectivity: This concerns the specific location of a reaction. study.com

In the context of the Diels-Alder reaction, if the cyclopentadiene ring is unsymmetrically substituted (as it would be in this compound), the cycloaddition can lead to different regioisomers. The outcome is governed by the electronic and steric effects of the substituent. nih.gov

For elimination reactions, Zaitsev's rule generally predicts that the more substituted (more stable) alkene is the major product. libretexts.org However, the formation of a conjugated system with the ring could influence the regiochemical outcome.

Detailed Mechanistic Studies of Key Reactions

As there is no specific literature for "this compound," detailed mechanistic studies for its reactions are not available. However, the mechanisms for the characteristic reactions of its constituent parts are well-established.

Fischer Esterification Mechanism: The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. organic-chemistry.org This activates the carbonyl carbon for nucleophilic attack by the alcohol's oxygen atom. organic-chemistry.org A series of proton transfers follows, leading to a tetrahedral intermediate. Finally, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product. organic-chemistry.org

E2 Elimination Mechanism: In a hypothetical elimination reaction of a derivative (e.g., 2-(cyclopentadienyl)ethyl bromide), a strong, non-hindered base would abstract a proton from the carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously in a single, concerted step.

Diels-Alder Cycloaddition Mechanism: This is a concerted, pericyclic reaction mechanism. The reaction proceeds through a single cyclic transition state where the new carbon-carbon bonds are formed simultaneously, although not necessarily at the exact same rate. bibliotekanauki.pl The stereochemistry of the reactants is retained in the product.

Derivatization and Functionalization Strategies for Cyclopentadieneethanol

Synthesis of Organometallic Complexes Derived from Cyclopentadieneethanol

Organometallic complexes featuring cyclopentadienyl (B1206354) (Cp) ligands are fundamental in catalysis and materials science. nitrkl.ac.in The ethanol (B145695) functionality on the cyclopentadiene (B3395910) ring introduces a new dimension, allowing for the creation of complexes with unique structural and reactive properties. The synthesis of these complexes typically begins with the formation of a cyclopentadienyl ligand precursor, followed by coordination to a transition metal. fiveable.memt.com

Formation of Cyclopentadienyl Ligands and Their Precursors

The initial step in synthesizing organometallic complexes from this compound is the deprotonation of the acidic C-H bond on the cyclopentadiene ring to generate the corresponding cyclopentadienyl anion, (2-hydroxyethyl)cyclopentadienyl. This transformation is crucial as the resulting anion serves as the ligand precursor for subsequent metal coordination. gla.ac.uk

This deprotonation is typically achieved by treating this compound with a strong base. Common reagents for this purpose include organolithium compounds, such as n-butyllithium (n-BuLi), or alkali metal hydrides like sodium hydride (NaH). The reaction is generally performed in an inert solvent, such as tetrahydrofuran (B95107) (THF), under anhydrous conditions to prevent quenching of the base and the resulting anion.

The presence of the hydroxyl group (-OH) requires careful consideration. While deprotonation of the cyclopentadiene ring is the primary reaction, the alcohol proton is also acidic and can react with the base. This may necessitate the use of excess base or a protection strategy for the hydroxyl group prior to deprotonation, depending on the desired final product and subsequent reaction conditions. The resulting alkali metal salt of (2-hydroxyethyl)cyclopentadienyl is then used in situ for the synthesis of transition metal complexes.

Table 1: Common Reagents for Cyclopentadienyl Anion Formation

ReagentFormulaTypical SolventKey Considerations
n-Butyllithiumn-BuLiTetrahydrofuran (THF), Diethyl etherHighly reactive; may require low temperatures (-78 °C); can also deprotonate the alcohol group.
Sodium HydrideNaHTetrahydrofuran (THF)Heterogeneous reaction; less reactive than n-BuLi; hydrogen gas is evolved.
PhenylithiumPhLiTetrahydrofuran (THF)Can be used for deprotonation. uol.de

Coordination Chemistry with Transition Metals (e.g., Metallocene Analogs)

Once the (2-hydroxyethyl)cyclopentadienyl anion is formed, it can be reacted with a variety of transition metal halides to form coordination complexes. researchgate.net This reaction, often a salt metathesis or double-decomposition reaction, typically yields metallocene-like structures where one or two cyclopentadienyl rings are bonded to a central metal atom. mt.com For example, reacting two equivalents of the lithium salt of this compound with a metal dihalide like ferrous chloride (FeCl₂) would be expected to form the corresponding ferrocene (B1249389) analog, bis((2-hydroxyethyl)cyclopentadienyl)iron.

The cyclopentadienyl ring typically binds to the metal in a pentahapto (η⁵) fashion, where all five carbon atoms of the ring are bonded to the metal center, creating a stable "sandwich" or "half-sandwich" structure. gla.ac.ukuomustansiriyah.edu.iqlibretexts.org A key feature of complexes derived from this compound is the pendant hydroxyethyl (B10761427) group. This functional group can exhibit several behaviors:

Non-coordinating: The hydroxyl group can remain as a free, dangling chain, available for further functionalization after the complex is formed.

Hemilabile Ligand: The oxygen atom of the hydroxyl group can reversibly coordinate to the metal center. This hemilability can be crucial in catalysis, as the ligand can temporarily dissociate to open a coordination site for a substrate.

Bridging Ligand: In polynuclear complexes, the hydroxyl group can bridge two or more metal centers.

The coordination number and geometry of the final complex are determined by the metal, its oxidation state, and the other ligands present. mdpi.com

Table 2: Potential Metallocene Analogs from this compound

Metal PrecursorTarget Complex NamePotential StructureMetal Group
Ferrous Chloride (FeCl₂)Bis((2-hydroxyethyl)cyclopentadienyl)iron(η⁵-C₅H₄CH₂CH₂OH)₂FeGroup 8
Zirconium(IV) Chloride (ZrCl₄)Bis((2-hydroxyethyl)cyclopentadienyl)zirconium Dichloride(η⁵-C₅H₄CH₂CH₂OH)₂ZrCl₂Group 4
Titanocene Dichloride (Cp₂TiCl₂)(Cyclopentadienyl)((2-hydroxyethyl)cyclopentadienyl)titanium Dichloride(η⁵-C₅H₅)(η⁵-C₅H₄CH₂CH₂OH)TiCl₂Group 4
Cobalt(II) Chloride (CoCl₂)Bis((2-hydroxyethyl)cyclopentadienyl)cobalt(η⁵-C₅H₄CH₂CH₂OH)₂CoGroup 9

Assessment of Catalytic Potential of Metal Complexes

The introduction of a hydroxyl functional group onto the cyclopentadienyl ligand can significantly influence the catalytic properties of the resulting metal complexes. nitrkl.ac.inacs.org This functionalization allows for fine-tuning of the steric and electronic environment around the metal center, which is a key strategy in catalyst design. dntb.gov.uanih.gov

Potential roles of the hydroxyethyl group in catalysis include:

Enhanced Solubility: The polar hydroxyl group can improve the solubility of the organometallic complex in polar or protic solvents, which can be advantageous for certain catalytic processes.

Internal Base/Proton Shuttle: The hydroxyl group can act as an internal base or participate in proton transfer steps, which are common in many catalytic cycles, such as hydrogenation or hydration reactions. nih.gov

Secondary Coordination and Hemilability: As a hemilabile ligand, the hydroxyl group can stabilize catalytic intermediates or open up coordination sites for substrate binding, potentially enhancing catalytic activity and selectivity. researchgate.net

Immobilization: The hydroxyl group provides a convenient handle for grafting the catalyst onto a solid support, such as silica (B1680970) or a polymer, facilitating catalyst recovery and reuse.

These complexes could be assessed for a variety of catalytic transformations, including oxidation, hydrogenation, and carbon-carbon bond-forming reactions. nih.govmdpi.com The synergistic effect of the metal center and the functionalized ligand can lead to novel catalytic activities. rsc.org

Table 3: Potential Catalytic Applications and Roles of the Hydroxyethyl Moiety

Catalytic ReactionPotential Role of Hydroxyethyl GroupExample Metal Center
Alkene HydrogenationProton shuttle; modifying catalyst solubility.Rhodium (Rh), Iridium (Ir)
Olefin OxidationInfluencing selectivity; stabilizing high-valent metal-oxo species.Manganese (Mn), Molybdenum (Mo) nih.gov
HydrosilylationModifying electronic properties of the metal center.Platinum (Pt), Rhodium (Rh)
Cross-Coupling ReactionsEnhancing catalyst stability and lifetime. uu.nlPalladium (Pd), Nickel (Ni)

Preparation of Polymeric and Oligomeric Materials

This compound is a bifunctional monomer, meaning it has two distinct reactive sites—the diene system of the cyclopentadiene ring and the terminal hydroxyl group. libretexts.org This duality allows it to be used in various polymerization schemes to produce a range of polymeric and oligomeric materials.

This compound as a Monomer in Polymerization

The structure of this compound allows it to undergo polymerization through several distinct mechanisms, leading to polymers with different backbones and properties.

Addition Polymerization: The cyclopentadiene moiety can participate in addition polymerization. savemyexams.com For instance, free-radical polymerization can be initiated to form polymers, though control over the structure can be challenging. pergan.comfujifilm.com A more controlled method is Ring-Opening Metathesis Polymerization (ROMP), which would involve the double bond within the ring, typically catalyzed by specific transition metal complexes.

Condensation Polymerization: The terminal hydroxyl group is a classic functional group for step-growth condensation polymerization. savemyexams.comwikipedia.org By reacting this compound with a co-monomer containing two or more complementary functional groups (e.g., a dicarboxylic acid or diisocyanate), polyesters or polyurethanes can be formed, respectively. In this case, the cyclopentadiene unit becomes a pendant group along the polymer chain.

Diels-Alder Polymerization: The conjugated diene system of the cyclopentadiene ring can undergo [4+2] cycloaddition (Diels-Alder) reactions. If reacted with a bismaleimide (B1667444) or other dienophile with two reactive sites, a step-growth polymerization can occur, leading to a polymer with a complex, polycyclic backbone.

The choice of polymerization method dictates the final polymer architecture and properties.

Table 4: Polymerization Methods for this compound

Polymerization TypeReactive GroupCo-monomer ExampleResulting Polymer Type
Addition (e.g., ROMP)Cyclopentene double bondNone (self-polymerization)Polyalkene with pendant hydroxyls
CondensationHydroxyl (-OH) groupAdipic acid (a dicarboxylic acid)Polyester with pendant cyclopentadiene groups
CondensationHydroxyl (-OH) groupToluene diisocyanate (TDI)Polyurethane with pendant cyclopentadiene groups
Diels-AlderCyclopentadiene (diene)1,4-Bis(maleimido)butane (a bis-dienophile)Polycyclic polymer

Synthesis of Cross-linking Agents

A cross-linking agent is a molecule that can form covalent bonds to link separate polymer chains together, creating a three-dimensional network. sigmaaldrich.comspecialchem.com This process, known as cross-linking or curing, transforms thermoplastic materials into thermosets, which typically exhibit enhanced mechanical strength, thermal stability, and chemical resistance. specialchem.com

This compound's bifunctionality makes it an ideal candidate for designing cross-linking systems. The method of cross-linking depends on the primary polymer structure.

For polymers with pendant cyclopentadiene groups (e.g., polyesters made from this compound): The pendant diene groups can be cross-linked through various reactions. One common method is vulcanization using sulfur, similar to rubber. Alternatively, exposure to heat can induce Diels-Alder cycloadditions between pendant cyclopentadiene units on different chains, forming a cross-linked network.

For polymers reactive towards alcohols: this compound itself, or simple derivatives, can act as a cross-linking agent. For example, in a system containing a polymer with carboxylic acid or isocyanate groups, the hydroxyl group of this compound can react to form ester or urethane (B1682113) linkages, respectively, thus bridging the polymer chains. Aldehyde-based compounds are also common cross-linkers that can react with hydroxyl groups. google.commdpi.com

The density of cross-links, which can be controlled by the amount of cross-linking agent added, is a critical parameter that determines the final properties of the material, from a soft elastomer to a hard, rigid plastic. sigmaaldrich.com

Table 5: Cross-linking Strategies Involving this compound

Polymer SystemRole of this compound MoietyCross-linking ChemistryResulting Linkage
Polyester with pendant Cp groupsPendant group on chainThermal Diels-AlderCycloalkane
Polyurethane with pendant Cp groupsPendant group on chainSulfur VulcanizationPolysulfide bridge
Poly(acrylic acid)External cross-linking agentEsterificationEster bond
Epoxy resin systemExternal cross-linking agent (curing agent)Ring-opening of epoxideEther bond

Lack of Sufficient Data for "this compound" in Advanced Chemical Applications

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available information to generate a detailed article on the chemical compound “this compound” that adheres to the specific, advanced topics requested in the provided outline.

While the compound “this compound” and its derivatives are known chemical entities, with registered CAS numbers (e.g., 51134-16-8 and 57383-30-9 for the α-methyl derivative), the existing body of research does not provide in-depth findings on its use in the specialized areas of functional polymer synthesis, asymmetric catalysis, or as a dedicated precursor for complex heterocyclic and polycyclic scaffolds.

The search indicates that cyclopentadiene, the core structure of the molecule, is a well-documented and highly reactive diene, famously used in Diels-Alder reactions. wikipedia.orgnih.gov The ethanol functional group provides a handle for further chemical modification. Some studies mention "fused cyclopentadieneethanols" as transient intermediates in complex reaction cascades. acs.org However, dedicated research focusing on the following specific areas, as requested in the outline, could not be located:

Synthesis of Novel Heterocyclic and Polycyclic Scaffolds:While cyclopentadiene itself is a building block for polycyclic systems,chemnet.comthere is no focused research on using this compound as a starting material for the synthesis of novel heterocyclic and polycyclic scaffolds.

Due to the absence of detailed research findings, data tables, and scholarly discussion on these specific topics for this compound, it is not possible to construct an article that is both scientifically accurate and meets the requirements of the provided outline. The compound does not appear to be a widely utilized substrate for these advanced applications in the current body of scientific literature.

Applications of Cyclopentadieneethanol in Advanced Synthesis and Materials Science

Building Block for Complex Organic Molecule Synthesis

The cyclopentadiene (B3395910) moiety is a cornerstone in the synthesis of intricate organic structures. Its inherent reactivity as a diene in Diels-Alder reactions allows for the stereocontrolled formation of bicyclic systems, which are common motifs in natural products and pharmaceutically active compounds. The presence of the ethanol (B145695) group on the cyclopentadiene ring in Cyclopentadieneethanol provides a valuable handle for further chemical transformations. This hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, thereby expanding its synthetic utility.

One notable example of the synthetic utility of the cyclopentadiene core is in the construction of adamantane, a rigid cage-like hydrocarbon. The synthesis can be initiated from the dimer of cyclopentadiene, showcasing the facility with which this five-membered ring system can be used to build complex polycyclic frameworks. The functional handle of this compound offers a strategic point for diversification, enabling the incorporation of the cyclopentadiene unit into a broader array of complex molecular architectures.

Role in "Click Chemistry" and Bioconjugation Strategies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for biological applications. The Diels-Alder reaction, a cornerstone of organic chemistry, fits the criteria of a "click" reaction, and cyclopentadiene derivatives are highly reactive dienes for this purpose. This compound can be employed in such reactions for bioconjugation, the process of linking molecules to biological targets like proteins or nucleic acids.

The ethanol group of this compound can be modified to introduce functionalities, such as azides or alkynes, that are commonly used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most prominent click reactions. These strategies enable the precise and efficient attachment of cyclopentadiene-containing moieties to biomolecules. Such bioconjugates have found applications in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that specifically targets cancer cells. The cyclopentadiene unit can serve as a versatile linker in these constructs.

Furthermore, the inherent reactivity of the cyclopentadiene ring itself in Diels-Alder reactions provides a direct route for bioconjugation. This can be achieved through both normal-electron-demand and inverse-electron-demand Diels-Alder reactions, expanding the toolkit for labeling and modifying biological molecules.

Ligand Design in Homogeneous and Heterogeneous Catalysis

Cyclopentadienyl (B1206354) (Cp) ligands are ubiquitous in organometallic chemistry and play a crucial role in a vast number of catalytic processes. The electronic and steric properties of the Cp ligand can be finely tuned by introducing substituents, which in turn influences the activity, selectivity, and stability of the resulting metal catalyst.

This compound represents a functionalized precursor to a Cp ligand. The hydroxyl group can be used to anchor the ligand to a solid support, creating a heterogeneous catalyst that is easily separable from the reaction mixture and can be recycled. This is a significant advantage in terms of sustainable chemistry and industrial applications.

In homogeneous catalysis, the ethanol functionality can be modified to introduce chiral auxiliaries, leading to the development of catalysts for asymmetric synthesis. Chiral Cp ligands are instrumental in controlling the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The ability to systematically modify the ligand framework, starting from a versatile precursor like this compound, is a powerful strategy in the rational design of new and improved catalysts.

Precursor for Functional Materials with Tunable Properties

The ability of cyclopentadiene to undergo polymerization and to be incorporated into larger macromolecular structures makes its derivatives valuable precursors for functional materials. Cyclopentadiene-functionalized polymers can be synthesized, and the properties of these materials can be tailored by the nature of the substituents on the cyclopentadiene ring.

The ethanol group in this compound provides a reactive site for polymerization or for grafting onto existing polymer backbones. This allows for the creation of polymers with pendant cyclopentadienyl groups, which can then be used for cross-linking or for further functionalization. For instance, cyclopentadienyl titanium catalysts are employed in the production of syndiotactic polystyrene, a thermoplastic with high thermal resistance and mechanical strength. The ability to synthesize functionalized cyclopentadienyl ligands is crucial for the development of such specialized catalysts and the resulting materials.

Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. Molecular recognition, a key principle in supramolecular chemistry, involves the specific binding of a "guest" molecule to a "host" molecule.

The cyclopentadiene ring, with its π-electron system, can participate in π-π stacking and other non-covalent interactions that drive the formation of supramolecular structures. For example, cyclopentadiene and its derivatives have been shown to undergo Diels-Alder reactions with fullerenes (C60) that are encapsulated within a larger supramolecular host. This demonstrates the potential for cyclopentadiene-containing molecules to act as guests in host-guest complexes.

The ethanol group of this compound adds another dimension to its potential role in supramolecular chemistry. The hydroxyl group can participate in hydrogen bonding, a strong and directional non-covalent interaction that is fundamental to the structure and function of many biological and artificial supramolecular systems. This dual functionality—the reactive diene and the hydrogen-bonding capable hydroxyl group—makes this compound an intriguing building block for the design of complex and functional supramolecular architectures.

Spectroscopic and Advanced Structural Characterization of Cyclopentadieneethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Cyclopentadieneethanol is expected to show distinct signals for the protons on the cyclopentadiene (B3395910) ring and the ethanol (B145695) side chain. The integration of these signals would confirm the presence of 10 protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Olefinic Protons (C1-H, C2-H, C3-H, C4-H): These four protons are in the conjugated π-system of the cyclopentadiene ring and are expected to resonate in the downfield region, typically between 6.0 and 6.5 ppm. They would likely appear as complex multiplets due to coupling with each other.

Allylic/Aliphatic Ring Proton (C5-H): The single proton on the saturated carbon of the ring (C5) is allylic to two double bonds. It is expected to appear as a multiplet around 3.0 ppm.

Methylene (B1212753) Protons (-CH₂-CH₂-OH): The two methylene groups of the ethanol side chain will have distinct chemical shifts. The protons on the carbon adjacent to the ring (C6) would be expected around 1.8-2.2 ppm, while the protons on the carbon bearing the hydroxyl group (C7) would be further downfield, around 3.7 ppm, due to the deshielding effect of the oxygen atom. Both would likely appear as triplets or more complex multiplets depending on the coupling.

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift is variable (1.5-4.0 ppm) depending on concentration, solvent, and temperature, due to hydrogen bonding.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound would display seven unique signals, corresponding to the seven carbon atoms in the molecule.

Olefinic Carbons (C1, C2, C3, C4): The four sp²-hybridized carbons of the diene system are expected in the range of 125-140 ppm.

Allylic/Aliphatic Ring Carbon (C5): The sp³-hybridized carbon in the ring is expected at a higher field, around 40-45 ppm.

Methylene Carbons (-CH₂-CH₂-OH): The carbon adjacent to the ring (C6) would resonate around 35-40 ppm, while the carbon attached to the hydroxyl group (C7) would be further downfield, around 60-65 ppm.

Predicted NMR Data for 2-(Cyclopenta-2,4-dien-1-yl)ethanol

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C1/C4-H 6.0 - 6.5 (m) 130 - 140
C2/C3-H 6.0 - 6.5 (m) 125 - 135
C5-H ~3.0 (m) 40 - 45
C6-H₂ 1.8 - 2.2 (m) 35 - 40
C7-H₂ ~3.7 (t) 60 - 65
O-H 1.5 - 4.0 (br s) -

δ (delta) in parts per million (ppm); m = multiplet, t = triplet, br s = broad singlet.

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by revealing through-bond and through-space correlations. spectrabase.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show cross-peaks connecting the C5-H proton to the olefinic protons and the C6-H₂ protons. It would also show a correlation between the C6-H₂ and C7-H₂ protons of the ethanol chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for establishing the connectivity of the entire molecule. For instance, HMBC would show a correlation from the C5-H proton to the olefinic carbons (C1, C4) and to the first carbon of the side chain (C6), confirming the attachment point of the ethanol group to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is useful for determining the stereochemistry and preferred conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules. IR and Raman spectroscopy are complementary techniques; vibrations that are strong in IR are often weak in Raman, and vice versa. spectrabase.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Key functional groups have characteristic absorption frequencies. For this compound, the IR spectrum would be dominated by a strong, broad absorption band around 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. Other significant peaks would include C-H stretches for the sp² (olefinic) carbons just above 3000 cm⁻¹ and for the sp³ (aliphatic) carbons just below 3000 cm⁻¹. The C=C stretching vibrations of the conjugated diene would appear in the 1600-1650 cm⁻¹ region, and a prominent C-O stretching band would be visible around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. The C=C double bonds of the cyclopentadiene ring would give a strong signal in the Raman spectrum, likely in the 1600-1650 cm⁻¹ range. The symmetric C-H stretching vibrations would also be visible. The O-H stretch is typically weak in Raman spectra.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Intensity
O-H Stretch Alcohol 3200-3600 (strong, broad) Weak
C-H Stretch (sp²) Olefinic 3000-3100 (medium) Medium
C-H Stretch (sp³) Aliphatic 2850-3000 (medium-strong) Medium
C=C Stretch Conjugated Diene 1600-1650 (medium) Strong
C-O Stretch Alcohol 1050-1150 (strong) Weak

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

For this compound (C₇H₁₀O), the molecular weight is 110.15 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 110. The fragmentation pattern would provide evidence for the structure. Key expected fragmentation pathways include:

Loss of Water: Alcohols readily undergo dehydration. A significant peak at m/z = 92 ([M-18]⁺) corresponding to the loss of a water molecule is expected. docbrown.info

Alpha-Cleavage: Cleavage of the bond between C6 and C7 would lead to a fragment at m/z = 79, corresponding to the loss of the •CH₂OH radical.

Loss of the Ethanol Side Chain: Cleavage of the C5-C6 bond would result in the formation of a cyclopentadienyl (B1206354) cation or a related C₅H₅⁺ fragment at m/z = 65.

Base Peak: The most abundant ion could be the C₅H₅⁺ fragment (m/z = 65) or the dehydrated ion (m/z = 92).

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
110 [C₇H₁₀O]⁺ Molecular Ion (M⁺)
92 [C₇H₈]⁺ Loss of H₂O (Dehydration)
79 [C₆H₇]⁺ Loss of •CH₂OH
66 [C₅H₆]⁺ Retro-Diels-Alder (if dimerization occurs) or rearrangement
65 [C₅H₅]⁺ Loss of •CH₂CH₂OH

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The chromophore in this compound is the conjugated diene system of the cyclopentadiene ring. This system is known to absorb UV light, leading to a π→π* transition.

Based on data for 1,3-cyclopentadiene, which has a strong absorption maximum (λₘₐₓ) around 238-240 nm in hydrocarbon solvents, this compound is expected to have a similar strong absorption in the UV region. nist.gov The alkyl alcohol substituent attached to the sp³ carbon of the ring is not expected to significantly shift the λₘₐₓ, as it is not in direct conjugation with the π-system. The solvent used can cause minor shifts in the absorption maximum.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles.

A crystal structure would confirm the connectivity established by NMR and provide insights into the molecule's conformation. For instance, it would reveal the orientation of the ethanol side chain relative to the cyclopentadiene ring. Furthermore, it would elucidate intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl groups, which dictates the packing of molecules in the solid state. While obtaining a crystal suitable for analysis can be a challenge, the resulting structural data is unparalleled in its detail and accuracy. mdpi.com

Chromatographic Techniques for Purity and Separation (e.g., GC-MS, HPLC)

The assessment of purity and the separation of this compound and its derivatives from reaction mixtures or impurities rely heavily on chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are two of the most powerful and commonly employed methods for these purposes. The choice between these techniques often depends on the volatility and thermal stability of the analyte, as well as the specific requirements of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds. For this compound, which possesses a hydroxyl group, derivatization is often a crucial step to enhance its volatility and improve chromatographic peak shape.

Sample Preparation and Derivatization:

Due to the polar nature of the hydroxyl group in this compound, direct injection onto a GC column can lead to poor peak shape and potential thermal degradation. To circumvent these issues, derivatization is employed to convert the -OH group into a less polar and more volatile moiety. A common derivatization agent for alcohols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS), which converts the alcohol to a trimethylsilyl (TMS) ether.

Instrumentation and Operating Conditions:

The analysis of silylated this compound is typically performed on a GC system coupled with a mass spectrometer. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for the separation of such derivatives.

A hypothetical GC-MS method for the analysis of TMS-derivatized this compound is outlined in the table below.

Table 1: Hypothetical GC-MS Parameters for the Analysis of TMS-Derivatized this compound

ParameterCondition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Scan Rangem/z 40-500

Research Findings:

While specific studies on this compound are not widely available, research on related functionalized cyclopentadiene compounds indicates that GC-MS is a powerful tool for their characterization. For instance, the analysis of methylcyclopentadienyl manganese tricarbonyl has utilized GC-MS to identify thermal decomposition products, including various isomers of methylcyclopentadiene acs.org. This highlights the capability of GC-MS to separate and identify structurally similar compounds. The mass spectrum of the derivatized this compound would be expected to show a characteristic molecular ion peak and fragmentation patterns corresponding to the TMS-ether derivative, allowing for unambiguous identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is a common and effective approach.

Method Development and Optimization:

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For this compound, a C18 column is a good starting point for method development.

The mobile phase composition is a critical parameter that needs to be optimized for achieving good separation. A mixture of water and an organic modifier, such as acetonitrile or methanol, is typically used. The polarity of the mobile phase can be adjusted by changing the ratio of the organic modifier to water. A gradient elution, where the concentration of the organic modifier is gradually increased during the run, is often employed to separate compounds with a range of polarities.

A hypothetical HPLC method for the analysis of this compound is presented in the table below.

Table 2: Hypothetical HPLC Parameters for the Analysis of this compound

ParameterCondition
ColumnC18, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient30% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at 210 nm

Research Findings:

Studies on the HPLC analysis of related compounds, such as 1,3-Cyclopentadiene, have demonstrated the utility of RP-HPLC for their separation sielc.comsielc.com. These methods typically use a C18 column with a mobile phase consisting of acetonitrile and water, sometimes with the addition of an acid like phosphoric acid to improve peak shape sielc.comsielc.com. While this compound is more polar than cyclopentadiene due to the ethanol group, the fundamental principles of RP-HPLC separation would still apply. The retention time of this compound would be expected to be shorter than that of less polar derivatives under similar conditions. The use of a UV detector is appropriate as the cyclopentadiene ring exhibits UV absorbance. For derivatives that lack a chromophore, an alternative detector such as an evaporative light scattering detector (ELSD) or a mass spectrometer could be employed.

Theoretical and Computational Investigations of Cyclopentadieneethanol

Quantum Chemical Calculations and Electronic Structure Analysis

No specific studies detailing quantum chemical calculations or a comprehensive electronic structure analysis for Cyclopentadieneethanol were found in publicly accessible scientific literature. While quantum chemical calculations are a standard approach for elucidating the electronic properties of molecules, it appears that this compound has not been the subject of such focused research.

Frontier Molecular Orbital (FMO) Theory Applications

There is no available research applying Frontier Molecular Orbital (FMO) theory specifically to this compound. FMO theory is a valuable tool for predicting the reactivity of molecules by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). However, the HOMO-LUMO gap and other related parameters for this compound have not been reported in the literature.

Density Functional Theory (DFT) Studies

No dedicated Density Functional Theory (DFT) studies on this compound were identified. DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. While DFT has been extensively used to study related compounds like cyclopentadiene (B3395910), specific calculations for its ethanol (B145695) derivative are not available.

Reaction Pathway Modeling and Transition State Analysis

Information regarding reaction pathway modeling and transition state analysis for chemical reactions involving this compound is not present in the current body of scientific literature. Such studies are crucial for understanding reaction mechanisms and kinetics, but it appears these have not yet been performed for this specific compound.

Molecular Dynamics Simulations and Conformational Analysis

There are no published molecular dynamics (MD) simulations or detailed conformational analyses for this compound. MD simulations provide insights into the dynamic behavior of molecules over time, while conformational analysis identifies the most stable three-dimensional arrangements of a molecule. Although these are common computational techniques, they have not been applied to this compound in any published research.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

No computational studies predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound were found. Such predictions are often used to complement and aid in the interpretation of experimental spectroscopic data. While experimental spectra for cyclopentadiene have been studied, the corresponding computational predictions for this compound are not available.

Solvation Models and Environmental Effects on Reactivity

There is a lack of research on the application of solvation models to study the reactivity of this compound in different solvents or environments. Solvation models are essential for understanding how the surrounding medium influences chemical reactions and molecular properties. However, no such investigations have been reported for this compound.

Optimization Strategies and Methodological Advancements in Cyclopentadieneethanol Research

High-Throughput Experimentation and Screening for Reaction Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool for accelerating the discovery and optimization of chemical reactions. seqens.com This approach allows for the parallel execution of a large number of experiments, enabling the rapid screening of various catalysts, reagents, solvents, and reaction conditions. seqens.comiciq.org By automating and miniaturizing experiments, often in 96-well or 1536-well plates, HTE dramatically reduces the time and resources required compared to traditional one-at-a-time experimental methods. purdue.edupurdue.edu

In the context of Cyclopentadieneethanol synthesis, HTE can be systematically applied to optimize key reaction steps. For instance, in a potential coupling reaction to form the ethanol (B145695) side chain on the cyclopentadiene (B3395910) ring, hundreds of conditions can be screened simultaneously. purdue.edu This involves varying parameters such as catalyst type (e.g., different palladium or nickel catalysts), ligands, bases, and solvents to identify the combination that maximizes yield and selectivity. researchgate.net Rapid analytical techniques, particularly mass spectrometry, are often coupled with HTE systems to quickly analyze the outcome of each reaction. purdue.edu This integration of automated synthesis and rapid analysis allows researchers to generate vast datasets that can clearly identify "hotspots" of optimal reaction conditions. purdue.edu

The data generated from HTE can be visualized in heat maps, providing a clear picture of how different variables interact to affect the reaction outcome. This data-rich approach moves beyond simple trial-and-error, enabling a more rational and systematic optimization process that can uncover novel and non-obvious reaction conditions. purdue.edu

Table 1: Illustrative High-Throughput Screening Array for a Hypothetical this compound Synthesis Step.
WellCatalystLigandBaseSolventYield (%)
A1Pd(OAc)2PPh3K2CO3Toluene45
A2Pd(OAc)2PPh3Cs2CO3Toluene62
B1PdCl2(dppf)-K2CO3Dioxane78
B2PdCl2(dppf)-Cs2CO3Dioxane85
C1NiCl2(dme)dppfK3PO4DMF30
C2NiCl2(dme)dppft-BuONaDMF55

Continuous Flow Chemistry Approaches for Efficient Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering numerous advantages for the synthesis of fine chemicals and pharmaceuticals. nih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org This methodology is particularly advantageous for reactions that are hazardous, difficult to scale up, or require precise control to minimize side products. flinders.edu.au

For the synthesis of cyclopentadiene-containing molecules, flow chemistry has proven to be a highly effective technique. A key challenge in working with cyclopentadiene is that it exists as the dimer, dicyclopentadiene (B1670491), at room temperature and must be "cracked" at high temperatures to yield the reactive monomer. This process is cumbersome in batch synthesis. A continuous flow setup can integrate the in-situ cracking of dicyclopentadiene with the subsequent reaction in a single, seamless process. researchgate.net

For example, in the synthesis of norbornadienes (a class of cyclopentadiene derivatives), dicyclopentadiene can be passed through a heated stainless steel coil reactor to generate cyclopentadiene, which then immediately reacts with an alkyne in a subsequent part of the flow system to form the desired product. researchgate.net This approach avoids the isolation of the unstable cyclopentadiene monomer and allows for safe and scalable production. One study demonstrated the synthesis of 87 grams of a novel norbornadiene in just 9 hours using this method. researchgate.net This highlights the potential for continuous flow chemistry to significantly enhance the productivity and efficiency of synthesizing this compound and related compounds. durham.ac.ukmdpi.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Norbornadiene Derivative.
ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Dicyclopentadiene CrackingSeparate, time-consuming stepIn-situ and integrated into the process researchgate.net
Reaction Time48-68 hours researchgate.net30 minutes residence time researchgate.net
ScalabilityProblematic in research labs researchgate.netReadily scalable for gram-level production researchgate.net
Productivity ExampleNot reported for large scale87 g in 9 hours researchgate.net

Application of Chemoinformatics and Machine Learning in Reaction Prediction and Design

Chemoinformatics and machine learning (ML) are revolutionizing chemical synthesis by leveraging large datasets to predict reaction outcomes and suggest optimal conditions. beilstein-journals.orgnih.gov These computational tools can identify complex patterns and relationships that are not obvious to human researchers, thereby guiding experimental work and reducing the number of necessary experiments. digitellinc.com

In the context of this compound research, ML models can be trained on existing reaction databases to predict the feasibility and potential yield of various synthetic routes. researchgate.netbeilstein-journals.org For a specific reaction, such as the functionalization of the cyclopentadiene ring, an ML algorithm can analyze the structural features of the reactants and catalysts to predict the outcome under different conditions. researchgate.net This predictive power is especially valuable in the early stages of route design, helping chemists to prioritize more promising synthetic pathways.

Furthermore, active machine learning approaches can be integrated with automated experimental platforms for highly efficient reaction optimization. duke.edu In this workflow, the ML algorithm suggests a small set of initial experiments. The results of these experiments are then fed back into the model, which updates its predictions and suggests the next set of experiments to perform. duke.edunih.gov This closed-loop, data-driven approach can rapidly identify optimal reaction conditions with minimal human intervention and experimental effort, sometimes requiring only 10-20 experiments to find suitable conditions. duke.edu This represents a significant acceleration of the optimization process, enabling chemists to focus on more creative and complex challenges. nih.gov

Strategic Route Design for Enhanced Efficiency and Economic Feasibility

The ultimate goal of synthetic chemistry in an industrial setting is to develop routes that are not only high-yielding and efficient but also economically viable and sustainable. Strategic route design involves considering factors such as the cost of starting materials, the number of synthetic steps, catalyst reusability, and process safety from the outset. korea.ac.kracs.org

The choice of catalysts and reagents is also critical. Utilizing earth-abundant metal catalysts instead of precious metals, or designing processes that allow for catalyst recycling, can significantly improve the economic feasibility of a synthetic route. korea.ac.kr Furthermore, designing telescoped or multi-step continuous flow processes can eliminate the need for costly and time-consuming isolation and purification of intermediates, leading to substantial gains in efficiency and cost-effectiveness. nih.gov By integrating these strategic considerations with modern optimization techniques, researchers can design synthetic routes for this compound that are both scientifically elegant and commercially viable.

Conclusion and Future Research Perspectives for Cyclopentadieneethanol

Synthesis of Current Research Findings and Their Implications

While direct research on "Cyclopentadieneethanol" is not extensively documented, its chemical nature can be inferred from the vast body of literature on substituted cyclopentadienes. Cyclopentadiene (B3395910) is renowned for its high reactivity in [4+2] cycloaddition (Diels-Alder) reactions, reacting orders of magnitude faster than other cyclic and acyclic dienes. nih.gov This reactivity stems from the minimal energy required to achieve the necessary s-cis conformation, which is fixed in the ring system. nih.govescholarship.org However, this reactivity also leads to spontaneous dimerization at room temperature to form dicyclopentadiene (B1670491), a reversible process that requires thermal cracking to regenerate the monomer. nih.govwikipedia.org

The synthesis of substituted cyclopentadienes can be achieved through various routes, including the reduction of a 4-ketocyclopentene to an alcohol, followed by elimination. google.com Another common method involves the reaction of fulvenes with organometallic reagents. thieme-connect.com For this compound, a plausible synthetic route would involve the alkylation of a cyclopentadienyl (B1206354) anion with an appropriate electrophile like ethylene (B1197577) oxide, or the reduction of a cyclopentadiene derivative containing an ester or carboxylic acid group.

The implications of an ethanol (B145695) substituent on the cyclopentadiene ring are twofold. First, the electronic and steric properties of the substituent can modulate the reactivity of the diene in cycloaddition reactions. nih.govescholarship.org Second, and more importantly, the hydroxyl group serves as a versatile functional handle for a wide range of subsequent chemical transformations, a feature not present in the parent hydrocarbon. This dual functionality is the cornerstone of its potential utility.

Table 1: Comparison of Diels-Alder Reaction Rates for Various Dienes with Tetracyanoethylene (TCNE) at 20 °C
DieneRate Constant (M-1s-1)Relative Rate
CyclopentadieneValue not specified, but significantly high2,100,000
1,3-CyclohexadieneValue not specified, but lower808
1,3-CycloheptadieneValue not specified, but lower2.56
ButadieneValue not specified, but lowest1

Data extrapolated from relative rate constants reported in reference nih.gov.

Identification of Unexplored Reactivity and Derivatization Avenues

The presence of two distinct functional groups in this compound opens avenues for complex and selective chemical modifications.

Derivatization of the Hydroxyl Group: The ethanol side chain can be readily functionalized. Esterification or etherification can be used to attach a wide variety of molecular fragments, from simple alkyl groups to complex biomolecules or polymer chains. Oxidation of the primary alcohol would yield the corresponding aldehyde or carboxylic acid, providing further handles for conjugation chemistry, such as amide bond formation.

Reactivity of the Diene System: The cyclopentadiene core is a prime substrate for Diels-Alder reactions with a vast range of dienophiles (e.g., maleimides, acrylates). nih.gov This allows for the construction of norbornene-type bicyclic systems. Furthermore, cyclopentadienyl anions, formed by deprotonation, are cornerstone ligands in organometallic chemistry, capable of forming stable complexes with a wide range of transition metals. acs.orgilpi.com

Intramolecular Reactions: An exciting and underexplored area is the potential for intramolecular reactions. For instance, the hydroxyl group could act as an internal nucleophile, trapping an intermediate formed from a reaction at the diene. Alternatively, the hydroxyl group could be converted into a tethered dienophile, setting the stage for an intramolecular Diels-Alder reaction to form complex, polycyclic architectures.

Organometallic Chemistry: The synthesis of organometallic complexes where the ethanol substituent acts as a hemilabile ligand is a compelling prospect. The hydroxyl group could coordinate to the metal center and be displaced by other ligands, potentially influencing the catalytic activity and selectivity of the complex in reactions such as C-H activation. nih.govnih.gov

Potential for Development of Novel Functional Materials and Chemical Tools

The bifunctionality of this compound makes it an ideal building block (monomer) for novel functional materials.

Advanced Polymers: this compound can be polymerized through either of its functional groups. The diene moiety can participate in polymerization through its dimerization to dicyclopentadiene (DCPD), which is a monomer for ring-opening metathesis polymerization (ROMP) to produce highly cross-linked, tough thermosets. digitellinc.commdpi.com The hydroxyl group enables its incorporation into polyesters or polyurethanes. This dual-polymerization capability could be harnessed to create novel polymer architectures such as graft copolymers or cross-linked networks with tunable properties.

Self-Healing Materials: Dicyclopentadiene is a well-established healing agent in self-healing polymer systems. rsc.orgmdpi.com Microcapsules containing a this compound derivative could be embedded in a polymer matrix. Upon damage, the monomer would be released and polymerize via ROMP, healing the crack. The hydroxyl groups would remain as functional sites on the healed material, potentially allowing for secondary functionalization or improved adhesion to the matrix.

Surface Modification and Bioconjugation: The hydroxyl group provides a reactive site for grafting the molecule onto surfaces (e.g., silica (B1680970), metal oxides) to alter their properties. The attached cyclopentadiene moiety could then be used to "click" other molecules onto the surface via a Diels-Alder reaction. nih.gov This strategy is also applicable to bioconjugation, where proteins or other biomolecules could be modified with this compound, enabling subsequent labeling with dienophile-functionalized probes. researchgate.netresearchgate.net

Functional Ligands for Catalysis: By forming a cyclopentadienyl anion, this compound can serve as a precursor to functionalized Cp ligands. openochem.org The ethanol arm could be used to immobilize the resulting metal complex on a solid support or to introduce specific functionalities that modulate the catalyst's electronic or steric environment, thereby enhancing its performance. nih.govuzh.ch

Integration with Emerging Technologies (e.g., Artificial Intelligence in Chemical Synthesis)

Predictive Modeling: Computational chemistry has already been used to predict the reactivity, regioselectivity, and stereoselectivity of Diels-Alder reactions involving substituted cyclopentadienes. longdom.orgnih.gov AI models, trained on existing experimental and computational data, could predict the reaction outcomes for this compound with a wide range of reactants under various conditions, saving significant experimental effort.

Synthesis and Retrosynthesis: AI-driven retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. By analyzing vast databases of chemical reactions, these tools can identify optimal starting materials and reaction conditions.

Catalyst and Materials Design: Generative AI models can design novel catalysts and polymers with desired properties. catalysis-summit.comchemrxiv.orgchemrxiv.org By inputting target parameters such as thermal stability, mechanical strength, or catalytic activity, AI algorithms can propose novel polymer architectures based on this compound or design optimized organometallic catalysts featuring its corresponding Cp ligand. ibm.com This data-driven approach accelerates the discovery cycle from years to weeks. catalysis-summit.com

Automated Synthesis: The integration of AI with automated synthesis platforms can enable high-throughput screening of reaction conditions for the synthesis and polymerization of this compound. ibm.com This would allow for rapid optimization and the creation of large libraries of derivatives and polymers for property screening.

Table 2: Potential Applications of AI in this compound Research
AI Application AreaSpecific Task for this compoundPotential Outcome
Predictive ModelingPredicting Diels-Alder reactivity and stereoselectivityAccelerated discovery of new cycloaddition products
Generative DesignDesigning novel polymer architectures and catalystsCreation of materials and catalysts with tailored properties
RetrosynthesisProposing optimal synthetic routesEfficient and cost-effective production
Automated PlatformsHigh-throughput screening of polymerization conditionsRapid optimization of material properties

Broader Scientific and Technological Impact of this compound Research

The systematic study of this compound and its derivatives promises to have a significant and broad impact. In fundamental organic chemistry, it would deepen our understanding of how proximal functional groups influence the reactivity of the versatile cyclopentadiene system. In materials science, it could unlock a new class of functional polymers and composites with applications ranging from aerospace engineering (lightweight, tough thermosets) to biomedical devices (biocompatible and functionalizable materials). researchgate.net The development of self-healing materials based on this monomer could dramatically extend the lifespan and improve the safety of structural components. nih.gov In catalysis, the use of its corresponding cyclopentadienyl ligand could lead to the development of more efficient, selective, and recyclable catalysts for important chemical transformations, contributing to the goals of green chemistry. Ultimately, this compound serves as a model for a new class of bifunctional monomers where a highly reactive core is paired with a versatile functional handle, a design strategy that could be applied to create a new generation of advanced materials.

Q & A

Q. What are the established synthetic routes for cyclopentadieneethanol, and how can they be optimized for laboratory-scale production?

this compound is typically synthesized via Diels-Alder reactions between cyclopentadiene and acetaldehyde derivatives, followed by catalytic hydrogenation. Key optimization parameters include temperature control (e.g., maintaining sub-ambient temperatures to prevent diene polymerization), solvent selection (e.g., anhydrous tetrahydrofuran for reactivity), and catalyst loading (e.g., 5–10 mol% palladium on carbon for hydrogenation efficiency). Characterization should involve NMR (¹H/¹³C) for structural confirmation and GC-MS to assess purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) are critical for verifying molecular weight and functional groups (e.g., hydroxyl and alkene moieties). Gas chromatography (GC) with flame ionization detection is recommended for quantifying impurities, while differential scanning calorimetry (DSC) can assess thermal stability. Cross-referencing data with NIST-standardized spectral libraries ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound requires strict adherence to flammability and toxicity controls. Use explosion-proof equipment, grounding during transfers, and fume hoods with local exhaust ventilation. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant aprons, and safety goggles. Storage should be in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) predict this compound’s reactivity in novel catalytic systems?

Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level can model transition states and reaction pathways, such as regioselectivity in Diels-Alder adduct formation. Pairing these with experimental kinetics (e.g., Arrhenius plots) validates theoretical predictions. Software like Gaussian or ORCA is recommended, with solvent effects incorporated via the SMD continuum model .

Q. What methodologies resolve contradictions in reported enantiomeric excess (ee) values for this compound derivatives?

Discrepancies in ee often arise from chiral stationary phase variability in HPLC. To address this, standardize analytical conditions (e.g., Chiralpak AD-H column, isocratic elution with hexane/isopropanol) and validate results via polarimetry or circular dichroism (CD). Replicate studies under identical conditions and report confidence intervals to enhance reproducibility .

Q. How do solvent polarity and Lewis acid additives influence this compound’s participation in asymmetric organocatalytic reactions?

Systematic screening using a Design of Experiments (DoE) approach (e.g., fractional factorial design) can isolate solvent effects (e.g., dichloromethane vs. toluene) and catalyst interactions (e.g., Jacobsen’s thiourea catalysts). Monitor reaction progress via in-situ FTIR and quantify enantioselectivity with chiral HPLC. Statistical tools like ANOVA identify significant variables .

Q. What strategies ensure data integrity when studying this compound’s metabolic pathways in biological systems?

Use isotopically labeled analogs (e.g., ¹³C-cyclopentadieneethanol) for tracer studies, coupled with LC-MS/MS for metabolite profiling. Validate findings via knockout models (e.g., CRISPR-edited enzymes) and negative controls. Data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), with raw datasets archived in repositories like MetaboLights .

Methodological Guidance

  • For Contradictory Data Analysis : Apply triangulation by combining experimental, computational, and literature data. Use tools like PRISMA for systematic reviews to contextualize findings .
  • For Ethical Compliance : Document sample size justification via power analysis (α=0.05, β=0.20) and obtain IRB approval for biological studies, referencing ethical guidelines from .
  • For Reproducibility : Publish detailed protocols on platforms like Protocols.io , including raw spectra and crystallographic data (if applicable) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.